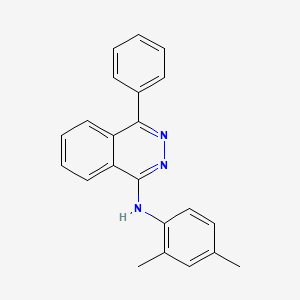
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as FMePy, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide involves the inhibition of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a role in the regulation of gene expression, and their inhibition by 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide leads to changes in gene expression patterns that can result in cell death or other physiological effects.
Biochemical and Physiological Effects:
In addition to its potential as an anti-cancer and anti-inflammatory agent, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to have other physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is its potent inhibition of certain enzymes, which makes it a promising candidate for the development of new drugs. However, one limitation of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. Additionally, further research is needed to fully understand the physiological effects of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide and its potential as a therapeutic agent in various disease states. Finally, there is potential for the development of new synthetic methods for the production of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide and related compounds.
Synthesis Methods
The synthesis of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of furfural with piperidine to form 1-(2-furoyl)piperidine. This intermediate is then reacted with 4-methoxybenzyl chloride to form the final product, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. The synthesis of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been optimized to achieve high yields and purity.
Scientific Research Applications
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been studied extensively for its potential as a drug candidate in various therapeutic areas. One of the primary areas of research has been in the treatment of cancer. 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to cell death. Additionally, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-6-4-14(5-7-16)13-20-18(22)15-8-10-21(11-9-15)19(23)17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQSFQAYURGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
![N-ethyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5458214.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![2-benzylidene-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458224.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)

![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)
![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)